KRAS G12C Inhibitor 45 Demonstrates 11- to 15-Fold Superior Antiproliferative Potency Compared to ARS-1620 in KRAS G12C-Mutant NSCLC Cell Lines
In a direct comparative study, K45 (KRAS G12C inhibitor 45) exhibited significantly stronger antiproliferative activity than the well-characterized tool compound ARS-1620 in two KRAS G12C-mutant non-small cell lung cancer cell lines. In NCI-H23 cells, K45 achieved an IC₅₀ of 0.77 μM, which was 15-fold more potent than ARS-1620. In NCI-H358 cells, K45 achieved an IC₅₀ of 1.50 μM, which was 11-fold more potent than ARS-1620 .
| Evidence Dimension | Cellular Antiproliferative Activity (IC₅₀) |
|---|---|
| Target Compound Data | NCI-H23 cells: 0.77 μM; NCI-H358 cells: 1.50 μM |
| Comparator Or Baseline | ARS-1620 in NCI-H23 cells: ~11.55 μM; ARS-1620 in NCI-H358 cells: ~16.50 μM (calculated based on reported fold difference) |
| Quantified Difference | 15-fold more potent in NCI-H23 cells; 11-fold more potent in NCI-H358 cells |
| Conditions | Antiproliferative assay in KRAS G12C-mutant NCI-H23 and NCI-H358 NSCLC cell lines; compound treatment duration not explicitly specified in the abstract but standard for such assays |
Why This Matters
This head-to-head data provides a quantitative benchmark against a widely used reference compound, enabling researchers to calibrate expected potency in their own KRAS G12C-mutant cell models and ensuring experimental consistency when substituting or comparing inhibitors.
- [1] Lin Y, et al. Discovery of novel coumarin-based KRAS-G12C inhibitors from virtual screening and Rational structural optimization. Bioorganic Chemistry. 2024. View Source
